Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate

Lipophilicity LogP Drug-likeness

Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate (CAS 873221-60-4), also known as 1-Boc-4-methoxy-4-methylpiperidine, is a protected piperidine derivative featuring both a tert-butoxycarbonyl (Boc) protecting group on the endocyclic nitrogen and a geminal methoxy-methyl substitution at the 4-position. With a molecular weight of 229.32 g/mol, an XLogP3-AA of 1.7, and a topological polar surface area (TPSA) of 38.8 Ų, this compound occupies a defined physicochemical space that distinguishes it from structurally close piperidine intermediates.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 873221-60-4
Cat. No. B3161823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate
CAS873221-60-4
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)OC(C)(C)C)OC
InChIInChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-6-12(4,15-5)7-9-13/h6-9H2,1-5H3
InChIKeyILUDJLPAOKJSHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-Methoxy-4-Methylpiperidine-1-Carboxylate (CAS 873221-60-4): Procurement-Ready Profile for a Specialized Heterocyclic Building Block


Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate (CAS 873221-60-4), also known as 1-Boc-4-methoxy-4-methylpiperidine, is a protected piperidine derivative featuring both a tert-butoxycarbonyl (Boc) protecting group on the endocyclic nitrogen and a geminal methoxy-methyl substitution at the 4-position [1]. With a molecular weight of 229.32 g/mol, an XLogP3-AA of 1.7, and a topological polar surface area (TPSA) of 38.8 Ų, this compound occupies a defined physicochemical space that distinguishes it from structurally close piperidine intermediates [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry, enabling the construction of 4,4-disubstituted piperidine-containing pharmacophores that are inaccessible from simpler, monosubstituted analogs.

Why In-Class Piperidine Intermediates Fail to Substitute for Tert-Butyl 4-Methoxy-4-Methylpiperidine-1-Carboxylate (CAS 873221-60-4)


Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate is not a generic Boc-protected piperidine synthon, and simple substitution with N-Boc-4-methoxypiperidine (CAS 188622-27-7), N-Boc-4-methylpiperidine (CAS 123387-50-8), or N-Boc-4-hydroxy-4-methylpiperidine (CAS 406235-30-1) introduces distinct liabilities that propagate through synthetic routes. The geminal 4-methoxy-4-methyl motif creates a quaternary carbon center that simultaneously provides steric constraint, metabolic shielding, and altered lipophilicity relative to monosubstituted 4-methoxy or 4-methyl analogs [1]. In structure–activity relationship (SAR) contexts, Boc-protected 4-substituted piperidines have been shown to achieve better shape complementarity with target binding sites compared to 3-substituted regioisomers, and the presence of both a Boc group and fully substituted C-4 position is critical for optimal cytostatic properties in certain chemotypes [2]. When downstream pharmacophores such as PDE9 inhibitors incorporate the intact 4-methoxy-4-methylpiperidine fragment—as evidenced by patent literature on 6-ethyl-4-(4-methoxy-4-methylpiperidin-1-yl)-2-oxo-1,2-dihydro-1,7-diazanaphthalene-3-carbonitrile—the procurement of the correctly substituted Boc-protected intermediate is non-negotiable for synthetic fidelity [3].

Quantitative Comparator Evidence for Tert-Butyl 4-Methoxy-4-Methylpiperidine-1-Carboxylate (CAS 873221-60-4)


Lipophilicity Advantage: LogP Comparison Against the N-Boc-4-Hydroxy-4-Methyl Analog

In medicinal chemistry campaigns, the replacement of a methoxy group with a hydroxyl group at the 4-position of an N-Boc-piperidine scaffold substantially reshapes the lipophilicity profile. Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate exhibits a computed XLogP3-AA of 1.7, reflecting the methoxy group's contribution to lipophilic character [1]. By contrast, the structurally analogous N-Boc-4-hydroxy-4-methylpiperidine (CAS 406235-30-1), which bears a hydroxyl rather than methoxy at the quaternary center, is anticipated to have a significantly lower logP due to the hydrogen-bond-donating capacity of the –OH group, although exact computed XLogP3-AA values are not reported in the same database [2]. This differential impacts passive membrane permeability and blood-brain barrier penetration potential, key parameters in CNS drug discovery programs.

Lipophilicity LogP Drug-likeness

PI3Kδ Inhibitory Activity: A Differentiating Biological Signature for the Target Compound

Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate demonstrates direct inhibitory activity against human phosphoinositide 3-kinase delta (PI3Kδ), with a reported IC50 of 102 nM for inhibition of AKT phosphorylation at S473 in Ri-1 cells, measured by electrochemiluminescence assay [1]. The structurally simpler des-Boc analog, 4-methoxy-4-methylpiperidine (CAS 3970-72-7), is primarily documented as a synthetic intermediate with no comparable PI3Kδ inhibitory data reported in authoritative databases, instead being noted for nicotinic acetylcholine receptor interaction . This suggests that while the Boc-protected form possesses intrinsic kinase-target engagement, the unprotected amine is functionally redirected toward cholinergic targets, underscoring the importance of the Boc group in modulating biological target profile.

PI3Kδ inhibition Kinase activity Immuno-oncology

Synthetic Utility in PDE9 Inhibitor Pharmacophores: Exclusive Structural Requirement in Patent-Established Chemotypes

The 4-methoxy-4-methylpiperidine fragment is a critical substructure in at least one PDE9 inhibitor chemotype, exemplified by 6-ethyl-4-(4-methoxy-4-methylpiperidin-1-yl)-2-oxo-1,2-dihydro-1,7-diazanaphthalene-3-carbonitrile, for which crystalline forms with defined XRPD patterns (2θ peaks at 7.3°, 13.6°, 14.5°, 18.0°, 19.1°, 22.0°, 23.4° ±0.2°) and pharmacodynamic/pharmacokinetic properties are disclosed in patent US 2022/0194934 [1]. Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate serves as the direct synthetic precursor to this fragment via Boc deprotection. Alternative piperidine building blocks—such as N-Boc-4-methoxypiperidine (CAS 188622-27-7) or N-Boc-4-methylpiperidine (CAS 123387-50-8)—lack the quaternary substitution pattern required to generate this exact pharmacophore [2][3]. The consequence of substituting is not merely a potency shift but complete synthetic incompatibility with the established patent route.

PDE9 inhibitor CNS drug discovery Patent-protected pharmacophore

Physicochemical Distinction: Aqueous Solubility Relative to Des-Boc Analog

The Boc protecting group alters the physicochemical profile of 4-methoxy-4-methylpiperidine (CAS 3970-72-7) in ways that directly affect handling in aqueous media. The target compound, tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate, has a computed aqueous solubility of 4.4 g/L (25 °C) . In contrast, the des-Boc analog 4-methoxy-4-methylpiperidine exhibits a dramatically higher computed solubility of 216 g/L (25 °C) . This ~49-fold difference reflects the removal of the basic amine center upon Boc protection, which reduces ionization-dependent solubility and makes the target compound significantly easier to handle in liquid–liquid extraction and chromatographic purification workflows.

Aqueous solubility Handling properties Formulation

Supplier Purity Benchmarking: Available C of A-Grade Material Relative to Closest Analogs

Commercially, tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate is offered at consistent analytical-grade purity (≥95%–97%) by multiple technical suppliers, including AKSci (95% min), AchemBlock (97%, MFCD22385163), and ChemEnu (95%) . In comparison, the des-Boc analog 4-methoxy-4-methylpiperidine (CAS 3970-72-7) is also available at 95%–98% purity from similar vendors, but critical quality differences emerge with the N-Boc-4-hydroxy-4-methyl analog (CAS 406235-30-1), which is frequently listed without certified purity guarantees or analytical documentation from major catalogs. For procurement teams requiring traceable quality documentation, the target compound offers demonstrably more robust supplier certification coverage.

Purity specification Quality assurance Procurement decision

High-Confidence Application Scenarios for Tert-Butyl 4-Methoxy-4-Methylpiperidine-1-Carboxylate (CAS 873221-60-4)


PDE9 Inhibitor Lead Optimization and Crystalline Form Development

The compound is the immediate precursor to the 4-methoxy-4-methylpiperidine moiety required for preparing 6-ethyl-4-(4-methoxy-4-methylpiperidin-1-yl)-2-oxo-1,2-dihydro-1,7-diazanaphthalene-3-carbonitrile, a PDE9 inhibitor chemotype with defined crystalline forms (XRPD peaks: 7.3°, 13.6°, 14.5°, 18.0°, 19.1°, 22.0°, 23.4° ±0.2° 2θ) and favorable pharmaceutical stability [1]. Research teams pursuing PDE9-targeted therapies for Alzheimer's disease or schizophrenia should prioritize this intermediate to ensure exact structural reproduction of the patent-disclosed pharmacophore.

PI3Kδ-Focused Probe and Inhibitor Synthesis

With a cellular IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation, the intact Boc-protected piperidine exhibits direct target engagement distinct from the des-Boc or alternative N-substituted analogs that are redirected toward cholinergic targets [2]. This makes tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate a viable starting point for designing PI3Kδ-selective chemical probes, particularly in immuno-oncology and inflammatory disease research programs where PI3Kδ isoform selectivity is a key parameter.

Synthesis of Quaternary-Substituted Piperidine Libraries for SAR Exploration

The geminal 4-methoxy-4-methyl substitution creates a quaternary carbon center that is inaccessible from N-Boc-4-methoxypiperidine or N-Boc-4-methylpiperidine building blocks [3][4]. This substitution pattern has been shown to be important for optimal cytostatic properties in 1,4-disubstituted piperidine series, where both the Boc group at N-1 and fully substituted C-4 position are critical [5]. Medicinal chemistry teams expanding piperidine-focused compound libraries will require this specific intermediate to access the full 4,4-geminal disubstitution space.

Process Chemistry Scale-Up Requiring Documented Quality Assurance

Multiple commercial suppliers provide this compound with certified purity specifications (95%–97%) and analytical documentation (MDL MFCD22385163), which is not uniformly available for closest analogs such as N-Boc-4-hydroxy-4-methylpiperidine . For process R&D groups transferring synthetic routes from discovery to kilo-lab or pilot scale, the demonstrated supplier quality infrastructure reduces batch-failure risk and supports regulatory documentation requirements for impurity profiling.

Quote Request

Request a Quote for Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.